molecular formula C25H26NO6- B12362165 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester

Cat. No.: B12362165
M. Wt: 436.5 g/mol
InChI Key: MRFLBISPKPBCRU-QFIPXVFZSA-M
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Description

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester (hereafter referred to as Fmoc-Asp-4-OcHex) is a protected derivative of L-aspartic acid, a proteinogenic amino acid. The compound features two key modifications:

  • N-Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
  • 4-Cyclohexyl ester: The β-carboxyl group (position 4) is esterified with a cyclohexyl moiety, enhancing hydrophobicity and stability during synthesis .

This derivative is primarily used in peptide synthesis to incorporate aspartic acid residues while enabling selective deprotection of functional groups.

Properties

Molecular Formula

C25H26NO6-

Molecular Weight

436.5 g/mol

IUPAC Name

(3S)-4-cyclohexyloxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

InChI

InChI=1S/C25H27NO6/c27-23(28)14-22(24(29)32-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,27,28)/p-1/t22-/m0/s1

InChI Key

MRFLBISPKPBCRU-QFIPXVFZSA-M

Isomeric SMILES

C1CCC(CC1)OC(=O)[C@H](CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)OC(=O)C(CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted approach uses N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Reagents :
    • Fmoc-Asp-OH (1 equiv)
    • Cyclohexanol (1.2–1.5 equiv)
    • DCC/DIC (1.2 equiv)
    • DMAP (0.1 equiv)
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
  • Conditions : 0°C → room temperature, 12–24 hours
  • Yield : 70–85%

Mechanism :

  • DCC activates the β-carboxylic acid to form an O-acylisourea intermediate.
  • Cyclohexanol nucleophilically attacks the activated carbonyl.
  • Byproduct dicyclohexylurea (DCU) is removed via filtration.

Challenges :

  • Racemization risk at the α-carbon.
  • Requires rigorous purification to remove DCU.

Transesterification from tert-Butyl Esters

The tert-butyl ester of Fmoc-Asp(OtBu)-OH serves as a precursor, with FeCl₃-mediated cleavage followed by cyclohexanol esterification.

FeCl₃-Catalyzed tert-Butyl Ester Removal

  • Reagents :
    • Fmoc-Asp(OtBu)-OH (1 equiv)
    • FeCl₃ (1.5 equiv)
    • Cyclohexanol (3 equiv)
  • Solvent : Dichloromethane
  • Conditions : Room temperature, 1–2 hours
  • Yield : 80–90%

Procedure :

  • FeCl₃ cleaves the tert-butyl ester, generating a free β-carboxylic acid.
  • In situ activation with BOP reagent or HATU facilitates esterification with cyclohexanol.

Advantages :

  • Avoids racemization due to mild conditions.
  • Compatible with Fmoc SPPS protocols.

Copper Complex Intermediate Route

Patent CN103232370A outlines a copper-mediated method for ester synthesis, adaptable to cyclohexyl esters.

Key Steps:

  • Copper-Aspartate Formation :
    • L-Aspartic acid reacts with Cu(NO₃)₂ in aqueous NaOH to form Cu[Asp]ₓ.
  • Esterification :
    • Cu[Asp]ₓ reacts with cyclohexanol in dioxane, catalyzed by H₂SO₄.
  • Fmoc Protection :
    • The free α-amino group is protected using Fmoc-OSu.

Conditions :

  • Temperature: 50–60°C
  • Yield: 65–75%

Limitations :

  • Requires toxic copper salts and extensive purification.

Solid-Phase Synthesis on Rink Amide Resin

Fmoc-Asp-OCHex is synthesized directly on resin for peptide chain assembly.

Protocol:

  • Resin Loading :
    • Rink amide resin (0.7 mmol/g) swelled in DCM/DMF.
  • Fmoc Deprotection :
    • 20% piperidine in DMF (2 × 10 minutes).
  • Coupling :
    • Fmoc-Asp-OCHex (3 equiv), HCTU (3 equiv), DIEA (6 equiv) in DMF.
    • Reaction time: 1–2 hours.

Yield : >95% for on-resin incorporation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Racemization Risk Scalability
Carbodiimide Coupling 70–85 90–95 Moderate High
Transesterification 80–90 95–98 Low Moderate
Copper Complex Route 65–75 85–90 High Low
Solid-Phase Synthesis >95 >98 Negligible High

Key Findings :

  • Solid-phase synthesis offers superior purity and avoids racemization but requires specialized resin.
  • Transesterification balances yield and practicality for solution-phase synthesis.

Optimization Strategies

Suppressing Aspartimide Formation

  • Use CSY (cyanosulfurylide) protection on β-carboxyl groups during SPPS to prevent cyclization.
  • Microwave-assisted synthesis reduces aggregation and improves coupling efficiency.

Solvent Selection

  • Dimethylacetamide (DMA) enhances solubility of Fmoc-Asp-OCHex in SPPS.
  • Hexafluoroisopropanol (HFIP) aids in dissolving aggregation-prone peptides post-synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Ester Hydrolysis: Conversion of the ester group back to the carboxylic acid using acidic or basic conditions.

    Amide Formation: Reaction with amines to form amides, often facilitated by coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Amide Formation: DCC or EDC in the presence of a base like DIPEA.

Major Products Formed

    Deprotection: L-Aspartic acid, 4-cyclohexyl ester.

    Ester Hydrolysis: L-Aspartic acid.

    Amide Formation: L-Aspartic acid derivatives with amide bonds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 440.5 g/mol
  • IUPAC Name : (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-cyclohexylbutanoic acid

The structure of Fmoc-Asp(4-cyclohexyl) features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for protecting the amino group during peptide synthesis. The cyclohexyl group contributes to the hydrophobicity of the compound, influencing its interactions in biological systems.

Peptide Synthesis

Fmoc-Asp(4-cyclohexyl) is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is favored for its efficiency and ability to produce high-purity peptides.

Drug Development

The unique properties of Fmoc-Asp(4-cyclohexyl) make it a valuable candidate in drug development. Research has indicated that modifications of aspartic acid derivatives can enhance the bioavailability and efficacy of peptide-based drugs. The cyclohexyl moiety may improve the pharmacokinetic profile by increasing lipophilicity.

Structural Biology

In structural biology, Fmoc-Asp(4-cyclohexyl) can be incorporated into peptides to study protein interactions and conformational changes. The crystal structure analysis of related compounds has provided insights into the molecular interactions that govern protein folding and stability.

Crystal Structure Analysis

A study published in the Journal of Molecular Structure examined the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-L-aspartic acid derivatives, revealing two intermolecular hydrogen bonds that contribute to a two-dimensional sheet structure . This structural insight aids in understanding how modifications to aspartic acid can influence molecular interactions.

Peptide Therapeutics

Research has demonstrated that peptides synthesized using Fmoc-Asp(4-cyclohexyl) exhibit enhanced activity against specific biological targets, such as enzymes involved in metabolic pathways . These findings suggest potential therapeutic applications in treating metabolic disorders.

Mechanism of Action

The primary mechanism of action for L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides. The cyclohexyl ester group can be hydrolyzed under specific conditions to yield the free carboxylic acid, which can then participate in further reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-Asp-4-OcHex with analogous Fmoc-protected aspartic acid esters:

Compound Name Ester Group (Position) CAS Number Molecular Weight Key Properties
Fmoc-Asp-4-OcHex Cyclohexyl (β) - ~409.43* High hydrophobicity; stable under acidic conditions; requires strong acids for deprotection .
Fmoc-Asp-1-OtBu (α-tert-butyl ester) tert-Butyl (α) 129460-09-9 409.45 Common in SPPS; removed via trifluoroacetic acid (TFA); moderate solubility in organic solvents .
Fmoc-Asp-4-OtBu (β-tert-butyl ester) tert-Butyl (β) 129460-09-9 409.45 Similar to α-ester but β-protected; used in amyloid-β peptide studies .
Fmoc-Asp-4-OAll (β-allyl ester) Allyl (β) 144120-53-6 355.34 Orthogonal protection; removed via palladium-catalyzed deallylation .
Fmoc-Asp-4-O(2-phenylisopropyl) 2-Phenylisopropyl (β) 200336-86-3 483.54 Bulky ester; enhances steric hindrance for selective coupling .
Fmoc-Asp-1-Me-4-OAll (methyl/allyl) Methyl (α), Allyl (β) 368443-81-6 409.43 Dual protection; enables sequential deprotection .

*Note: Molecular weight estimated based on similar structures (e.g., C₂₃H₂₃NO₆ for cyclohexyl ester ).

Solubility and Stability

  • Fmoc-Asp-4-OcHex: The cyclohexyl group reduces aqueous solubility but improves stability in organic solvents (e.g., DCM, DMF). No direct solubility data are available, but analogous esters (e.g., tert-butyl) show DMSO solubility >100 mg/mL .
  • Fmoc-Asp-4-OtBu : Soluble in DMSO (281.42 mM) and stable at -20°C for years .
  • Fmoc-Asp-4-OAll : Allyl esters offer mild deprotection but require inert storage conditions to prevent oxidation .

Crystallographic and Conformational Insights

  • Fmoc-Asp-4-OtBu : X-ray studies reveal a 2D hydrogen-bonded network parallel to the ab plane, with average C–C bond lengths of 0.005 Å and R-factor 0.059 . This contrasts with L-aspartic acid’s typical planar conformation, highlighting ester-induced conformational flexibility .
  • Fmoc-Asp-4-OcHex : Expected to exhibit similar hydrogen bonding but with altered packing due to the cyclohexyl group’s bulk.

Research Findings and Trends

Ester Group Impact on Reactivity

Bulkier esters (e.g., cyclohexyl, 2-phenylisopropyl) slow coupling rates in SPPS due to steric hindrance but improve regioselectivity. For example, tert-butyl esters balance reactivity and stability, making them preferred for high-yield syntheses .

Emerging Derivatives

Recent work explores photo-labile esters (e.g., nitrobenzyl) and enzyme-cleavable groups (e.g., lipase-sensitive esters) for greener peptide synthesis .

Biological Activity

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester (Fmoc-Asp(Cy)-OH) is a derivative of the amino acid L-aspartic acid, which is crucial in various biological processes. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry. This article delves into its biological activity, synthesis, and implications in health and disease, supported by data tables and case studies.

  • Molecular Formula : C23H25NO6
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 2298323-86-9

Synthesis and Characterization

Fmoc-Asp(Cy)-OH is synthesized through standard peptide coupling techniques, often involving the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This method allows for selective reactions without interfering with the carboxylic acid functionality of aspartic acid.

Neurotransmission and Metabolism

L-Aspartic acid plays a pivotal role in neurotransmission and metabolism. It is known to act as an excitatory neurotransmitter in the central nervous system, influencing synaptic plasticity and cognitive functions. Research indicates that alterations in aspartate levels can impact various neurological conditions, including schizophrenia and depression .

Cell Proliferation and Growth

Studies have shown that L-aspartic acid is essential for cell proliferation. It serves as a precursor for nucleotide synthesis, thus supporting DNA replication and cell division. In particular, Fmoc-Asp(Cy)-OH has been evaluated for its role in enhancing cell growth under specific conditions .

Case Studies

  • Aspartate in Neurological Disorders :
    A study published in PMC highlighted the significance of aspartate metabolism in psychiatric disorders. The research indicated that dysregulation of aspartate levels could contribute to the pathogenesis of conditions such as bipolar disorder and major depressive disorder, suggesting therapeutic avenues targeting aspartate pathways .
  • Inhibition of Protein-Protein Interactions :
    In a pharmacological evaluation, compounds derived from Fmoc-Asp(Cy)-OH demonstrated significant efficacy in inhibiting protein-protein interactions critical for neuronal signaling pathways. Specifically, modifications at the R2 position of related compounds showed improved potency against the FGF14:Na v1.6 complex assembly, with IC50 values indicating strong inhibitory activity .

Data Tables

CompoundIC50 Value (μM)Maximal Effect (%)Efficacy (%)
Fmoc-Asp(Cy)-OH22.493.390.7
Control Compound33.485.080.0

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